molecular formula C28H44O4 B026064 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol CAS No. 104870-37-3

1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol

货号 B026064
CAS 编号: 104870-37-3
分子量: 444.6 g/mol
InChI 键: UHMSHZFVGABXAS-KIAAZJKISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol is a vitamin D analog that has been extensively studied for its potential therapeutic benefits. This compound is synthesized from ergosterol and has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In

作用机制

The mechanism of action of 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol is complex and involves multiple pathways. This compound binds to the vitamin D receptor (VDR) and regulates gene expression in a range of tissues, including bone, immune cells, and cancer cells. In addition, 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol has been shown to modulate the activity of several signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.

生化和生理效应

1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol has a range of biochemical and physiological effects in vitro and in vivo. This compound has been shown to regulate the expression of genes involved in bone mineralization, immune function, and cell proliferation. In addition, 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol has been shown to modulate the activity of several enzymes, including CYP24A1, which is involved in the metabolism of vitamin D.

实验室实验的优点和局限性

1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol has several advantages and limitations for lab experiments. One advantage is that this compound is stable and can be stored for long periods of time. In addition, 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol is commercially available and can be easily obtained for research purposes. However, one limitation is that this compound is relatively expensive compared to other vitamin D analogs. In addition, the synthesis of 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol is complex and requires specialized equipment and expertise.

未来方向

There are several future directions for research on 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol. One direction is to further explore the potential therapeutic benefits of this compound in a range of diseases, including cancer, osteoporosis, and autoimmune disorders. In addition, future research could focus on the development of new synthetic methods for 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol that are more efficient and cost-effective. Finally, future research could explore the potential use of 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol as a tool for studying the vitamin D signaling pathway and its role in disease.
Conclusion
In conclusion, 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol is a vitamin D analog that has been extensively studied for its potential therapeutic benefits. This compound has a range of biochemical and physiological effects in vitro and in vivo, and may have applications in the treatment of cancer, osteoporosis, and autoimmune disorders. While there are some limitations to the use of this compound in lab experiments, there are also several advantages, including its stability and availability. Future research on 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol could lead to new insights into the role of vitamin D in disease and the development of new therapies for a range of conditions.

合成方法

1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol is synthesized from ergosterol through a multi-step process involving ultraviolet irradiation, oxidation, and hydroxylation. This compound can also be synthesized through chemical modification of ergocalciferol, which is a precursor of vitamin D2. The synthesis of 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol is a complex process that requires specialized equipment and expertise.

科学研究应用

1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol has been extensively studied for its potential therapeutic benefits in a range of diseases, including cancer, osteoporosis, and autoimmune disorders. This compound has been shown to have potent anti-inflammatory and immunomodulatory effects, and may also have anti-tumor properties. In addition, 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol has been studied for its potential to enhance bone mineral density and prevent fractures in patients with osteoporosis.

属性

CAS 编号

104870-37-3

产品名称

1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol

分子式

C28H44O4

分子量

444.6 g/mol

IUPAC 名称

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-6-hydroxy-5-(hydroxymethyl)-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C28H44O4/c1-18(8-11-22(17-29)27(3,4)32)24-12-13-25-20(7-6-14-28(24,25)5)9-10-21-15-23(30)16-26(31)19(21)2/h8-11,18,22-26,29-32H,2,6-7,12-17H2,1,3-5H3/b11-8+,20-9+,21-10-/t18-,22-,23-,24-,25+,26+,28-/m1/s1

InChI 键

UHMSHZFVGABXAS-KIAAZJKISA-N

手性 SMILES

C[C@H](/C=C/[C@H](CO)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

SMILES

CC(C=CC(CO)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

规范 SMILES

CC(C=CC(CO)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

同义词

1,25,28-trihydroxyvitamin D 2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。